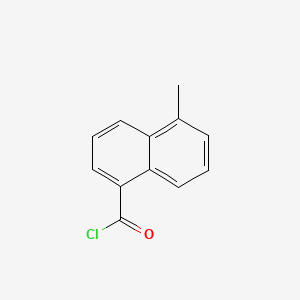

![molecular formula C47H67N11O11S2 B561572 d[Leu4,Lys8]-VP CAS No. 42061-33-6](/img/structure/B561572.png)

d[Leu4,Lys8]-VP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

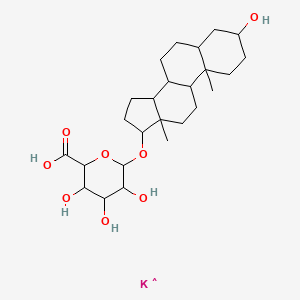

“d[Leu4,Lys8]-VP” is a selective vasopressin V1B receptor agonist . It displays weak antidiuretic, vasopressor, and in vitro oxytocic activities . The Ki values are 0.16, 64, 100, and 3800 nM for V1B, oxytocin, V2, and V1A receptors respectively .

Synthesis Analysis

The synthesis of “d[Leu4,Lys8]-VP” was achieved by modifying [deamino 1, Arg 8]VP in positions 4 and 8 . A series of 13 [deamino 1, Arg 8]VP analogs modified in positions 4 and 8 were synthesized, among which “d[Leu4,Lys8]-VP” seemed very promising .

Aplicaciones Científicas De Investigación

Selective V1b Vasopressin/Oxytocin Receptor Agonist : d[Leu4, Lys8]-VP is the first selective agonist available for the rat V1b vasopressin receptor, offering insights into V1b receptor-mediated effects in rodents (Peña et al., 2007).

Design and Synthesis of Selective Agonists : This peptide was synthesized as part of a series modified at positions 4 and 8, showing selectivity for the rat V1b receptor. This provides tools for studying the role of the V1b receptor in rats (Peña et al., 2007).

Study in Drosophila : A study exploring the effects of disrupting lysosome function in Drosophila found that mutations in components of the lysosomal degradation pathway, including the Class C vacuolar protein sorting (VPS) gene, could lead to tumor growth and metastasis. This provides evidence of the role of lysosome dysfunction in tumor growth and invasion (Chi et al., 2010).

Fluorescent Selective V1b Analogues : The development of fluorescent selective V1b analogues of d[Leu4, Lys8]-VP allows for the cellular localization of V1b or oxytocin receptor isoforms in native tissues (Corbani et al., 2011).

Drosophila Vps16A in Lysosomal Trafficking : The study of Drosophila Vps16A showed its essential role in lysosomal trafficking and pigment granule biogenesis, illustrating the importance of the Vps-C protein complex in endosomal trafficking and pigment-granule formation (Pulipparacharuvil et al., 2005).

Functional V1B Vasopressin Receptor in Rat Kidney : The presence of a functional V1B vasopressin receptor in the male rat kidney was confirmed, with evidence of crosstalk between V1B and V2 receptor signaling pathways. This study highlights the potential role of V1B-R in counterbalancing the antidiuretic effect triggered by V2-R activation in certain pathophysiological conditions (Hus-Citharel et al., 2021).

Mecanismo De Acción

Mode of Action

The mode of action of a compound refers to the functional or anatomical changes that result from the exposure of a living organism to a substance . In the case of d[Leu4,Lys8]-VP, it binds to the V1B vasopressin receptors, triggering a response that involves both phospholipase C (PLC) and adenylate cyclase (AC)

Biochemical Pathways

Biochemical pathways involve the metabolic sequences in biochemical reactions, the chemistry and enzymology of conversions, the regulation of turnover, the expression of genes, and the immunological interactions

Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME)

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZMLGLFLYCDQT-PEAOEFARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H67N11O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42061-33-6 |

Source

|

| Record name | Vasopressin, 1-deamino-leu(4)-lys(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)